molecular formula C18H18Cl2N6 B12266582 5-chloro-N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine

5-chloro-N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine

Cat. No.: B12266582
M. Wt: 389.3 g/mol
InChI Key: QJLHRRBLCWGEBM-UHFFFAOYSA-N
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Description

5-chloro-N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the quinoxaline and piperidine intermediates. The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions . The piperidine ring is often introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative . The final step involves the coupling of the quinoxaline and piperidine intermediates with a pyrimidine derivative under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as the use of catalysts to enhance reaction rates. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Mechanism of Action

The mechanism of action of 5-chloro-N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular pathways involved in its action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine is unique due to its combination of quinoxaline, piperidine, and pyrimidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H18Cl2N6

Molecular Weight

389.3 g/mol

IUPAC Name

5-chloro-N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine

InChI

InChI=1S/C18H18Cl2N6/c1-25(18-22-9-13(20)10-23-18)14-4-6-26(7-5-14)17-11-21-16-8-12(19)2-3-15(16)24-17/h2-3,8-11,14H,4-7H2,1H3

InChI Key

QJLHRRBLCWGEBM-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=CN=C3C=C(C=CC3=N2)Cl)C4=NC=C(C=N4)Cl

Origin of Product

United States

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